
Telatinib
Overview
Description
Telatinib (BAY 57-9352) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor beta (PDGFR-β), and c-Kit . Preclinical studies demonstrated its ability to inhibit tumor angiogenesis by blocking VEGFR-2 autophosphorylation and VEGF-dependent endothelial cell proliferation . Clinically, this compound has been evaluated in Phase I/II trials for advanced solid tumors, including colorectal cancer (CRC), renal cell carcinoma (RCC), and gastric cancer, with a recommended Phase II dose of 900 mg twice daily (BID) due to favorable pharmacokinetics (PK) and pharmacodynamics (PD) .
Key pharmacokinetic parameters include rapid absorption (median tmax ≤3 hours) and dose-dependent exposure up to 900 mg BID, beyond which plateauing occurs . This compound’s metabolite, BAY 60-8246, shows negligible plasma concentrations, reducing concerns about metabolite-driven toxicity . Common adverse events include hypertension (23–28% Grade 3) and diarrhea (7–15% Grade 3), consistent with anti-angiogenic TKIs .
Mechanism of Action
Target of Action
Telatinib is a small-molecule tyrosine kinase inhibitor that primarily targets the vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels, which is essential for tumor growth and metastasis .
Mode of Action
This compound inhibits the tyrosine kinase activity of its targets, thereby blocking the signaling pathways that promote angiogenesis . By inhibiting VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, this compound disrupts the vascularization of tumors, limiting their access to nutrients and oxygen, and thereby inhibiting their growth .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by this compound affects multiple biochemical pathways. For instance, it blocks the VEGF signaling pathway, leading to a decrease in endothelial cell proliferation, migration, and survival . It also affects the PDGF pathway, which is involved in the regulation of cell growth and division .
Biochemical Analysis
Biochemical Properties
Telatinib interacts with various enzymes and proteins, particularly those involved in angiogenesis and cellular proliferation . It inhibits VEGFR2, VEGFR3, PDGFα, and c-Kit with IC50 values of 6, 4, 15, and 1 nM, respectively . These interactions are crucial in regulating biochemical reactions related to cell growth and angiogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause apoptosis in certain cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the ATP-binding sites of VEGFR2, VEGFR3, PDGFα, and c-Kit, inhibiting their tyrosine kinase activity and subsequently blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has shown good stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by various cytochrome P450 (CYP) isoforms including CYP3A4/3A5, CYP2C8, CYP2C9, and CYP2C19 as well as by uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), with the formation of the N-glucuronides of this compound as the major biotransformation pathway in humans .
Transport and Distribution
In vitro studies have shown this compound to be a weak substrate of the adenosine triphosphate binding cassette (ABC) B1 transporter .
Biological Activity
Telatinib, also known as BAY 57-9352, is an orally available small-molecule tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptor-beta (PDGFR-β), and c-Kit. This compound has been primarily investigated for its potential in treating various solid tumors and has demonstrated notable biological activity through several mechanisms.
Inhibition of Angiogenesis
this compound's primary mechanism involves the inhibition of angiogenesis, a critical process in tumor growth and metastasis. It effectively inhibits the autophosphorylation of VEGFR-2, which is essential for endothelial cell proliferation and survival. In vitro studies have shown that this compound reduces VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) and PDGF-stimulated growth of human aortic smooth muscle cells .
Impact on Tumor Growth
In vivo studies have demonstrated that this compound significantly reduces tumor growth across various cancer models, including breast carcinoma (MDA-MB-231), colon carcinoma (Colo-205, DLD-1), and non-small cell lung carcinoma (H460). The compound exhibits a dose-dependent effect, with substantial tumor size reduction observed at higher doses .
Pharmacokinetics and Safety Profile
This compound has been evaluated in multiple phase I clinical trials to assess its pharmacokinetics and safety. Key findings include:
- Absorption and Distribution : this compound is rapidly absorbed, with a median time to peak concentration (t_max) of less than 3 hours post-dose. The plasma half-life averages around 5.5 hours, allowing for effective dosing regimens .
- Dose Escalation Studies : In a phase I trial, doses were escalated from 20 mg once daily to 1,500 mg twice daily. The maximum tolerated dose was not reached, indicating a favorable safety profile up to high dose levels .
- Adverse Effects : Common adverse events included nausea, vomiting, fatigue, diarrhea, and hypertension. Importantly, serious cardiovascular events were reversible upon discontinuation or adjustment of therapy .
Efficacy in Combination Therapies
Recent studies have explored the efficacy of this compound in combination with other therapies. For instance, a study combining this compound with chemotherapy agents like capecitabine and irinotecan showed promising results in patients with advanced solid tumors. The combination was well-tolerated, with several patients achieving stable disease or partial remission .
Case Studies
- Pseudomyogenic Hemangioendothelioma (PHE) : A notable case involved a 17-year-old male with advanced PHE who exhibited a durable complete response to this compound treatment. This case highlighted this compound's ability to block critical signaling pathways involved in tumor growth and angiogenesis in specific cancer types .
- Multidrug Resistance : this compound has been shown to reverse chemotherapeutic multidrug resistance mediated by the ABCG2 transporter. In preclinical models, it enhanced the anticancer activity of drugs that are typically substrates for ABCG2 by inhibiting its transport activity .
Summary of Findings
The following table summarizes key pharmacokinetic parameters and biological activities observed in clinical studies:
Parameter | Value |
---|---|
Maximum Dose | 1,500 mg twice daily |
Plasma Half-life | ~5.5 hours |
Time to Peak Concentration (t_max) | <3 hours |
Common Adverse Events | Nausea, vomiting, hypertension |
Disease Control Rate | 50.9% stable disease |
Q & A
Basic Research Questions
Q. What in vitro models are commonly used to assess Telatinib’s efficacy in reversing ABCG2-mediated multidrug resistance (MDR)?
Researchers typically employ ABCG2-overexpressing cancer cell lines (e.g., NCI-H460/MX20) to evaluate this compound’s ability to inhibit drug efflux. Key methodologies include:
- Drug accumulation assays : Measuring intracellular retention of fluorescent ABCG2 substrates (e.g., [³H]-mitoxantrone) using flow cytometry or scintillation counting .
- Cytotoxicity assays : Co-administering this compound with ABCG2 substrate chemotherapeutics (e.g., doxorubicin) to compare cell viability between resistant and parental cell lines .
- ATPase activity assays : Quantifying ATP hydrolysis stimulation by this compound to confirm its interaction with ABCG2’s substrate-binding domain .
Q. How do researchers validate the specificity of this compound’s interaction with ABCG2 versus other transporters (e.g., P-gp, MRP1)?
Comparative studies using cell lines overexpressing distinct transporters (e.g., P-gp-positive KB-V1 cells) are conducted. Methods include:
- Competitive inhibition assays : Testing this compound’s ability to reverse resistance to transporter-specific substrates (e.g., vincristine for P-gp).
- Western blotting : Confirming ABCG2 expression levels in test models to isolate its role in observed effects .
Q. What experimental controls are critical when assessing this compound’s impact on ABCG2 function?
- Parental cell lines : To distinguish ABCG2-specific effects from baseline cytotoxicity.
- Pharmacological inhibitors : Using established ABCG2 inhibitors (e.g., Ko143) as positive controls.
- Vehicle controls : To rule out solvent-mediated artifacts in drug response .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different ABCG2-overexpressing models?
Discrepancies may arise due to variations in ABCG2 expression levels, genetic backgrounds, or off-target effects. Strategies include:
- Dose-response profiling : Establishing IC₅₀ values for this compound across multiple cell lines to identify model-specific sensitivities.
- CRISPR/Cas9 knockout models : Validating ABCG2 dependency by comparing responses in wild-type vs. ABCG2-deficient cells .
- Transcriptomic analysis : Correlating ABCG2 activity with broader resistance pathways (e.g., hypoxia-inducible factors) .
Q. What methodologies optimize the design of in vivo studies evaluating this compound’s synergy with chemotherapeutics?
Key considerations for xenograft models (e.g., nude mice with ABCG2-overexpressing tumors):
- Dosing schedules : Co-administration of this compound (e.g., 15 mg/kg) with ABCG2 substrates (e.g., doxorubicin) at staggered intervals to maximize tumor suppression while minimizing toxicity .
- Pharmacokinetic (PK) monitoring : Measuring plasma and tumor drug levels to ensure this compound achieves target concentrations without systemic accumulation.
- Tumor volume analysis : Using caliper measurements or bioluminescence imaging to quantify growth inhibition .
Q. How should researchers statistically analyze tumor growth data from combination therapy studies?
- Mixed-effects models : Account for longitudinal tumor volume measurements and inter-subject variability.
- Synergy scoring : Applying methods like the Chou-Talalay combination index to distinguish additive vs. synergistic effects .
- Survival analysis : Kaplan-Meier curves with log-rank tests for time-to-progression endpoints .
Q. What advanced techniques elucidate this compound’s binding dynamics with ABCG2 at the molecular level?
- Homology modeling : Constructing 3D structures of human ABCG2 to predict this compound’s binding sites within the transmembrane domain.
- Surface plasmon resonance (SPR) : Quantifying binding affinity (KD) and kinetics in purified ABCG2 protein systems.
- Molecular dynamics simulations : Tracking conformational changes in ABCG2 upon this compound binding to infer mechanistic insights .
Q. Methodological and Reporting Considerations
Q. How should researchers address this compound’s lack of cytotoxicity in monotherapy studies?
Emphasize its role as a chemosensitizer rather than a standalone therapeutic. Discussion sections should contextualize results by comparing this compound to other TKIs (e.g., imatinib) and highlight its potential in combination regimens .
Q. What are best practices for reporting preclinical data on this compound to ensure reproducibility?
- Detailed protocols : Include exact concentrations, incubation times, and cell culture conditions in supplementary materials.
- MIAME compliance : Adhere to Minimum Information About a Microarray Experiment standards for omics data.
- Negative results : Disclose instances where this compound failed to reverse resistance in specific models to avoid publication bias .
Q. How can researchers leverage computational tools to predict this compound’s off-target effects?
- Phylogenetic analysis : Compare this compound’s kinase inhibition profile across homologs to identify potential cross-reactivity.
- Machine learning models : Train classifiers on known kinase inhibitor datasets to predict novel targets.
- Pathway enrichment analysis : Integrate RNA-seq data to map this compound’s impact on signaling networks beyond ABCG2 .
Comparison with Similar Compounds
Mechanism of Action and Target Profiles
Efficacy in Clinical Trials
Tumor Response and Survival
Biomarker Modulation
- This compound : Reduces soluble VEGFR-2 (sVEGFR-2) and tumor blood flow (via DCE-MRI) in an exposure-dependent manner (r = -0.473, p = 0.0035) .
- Sunitinib : Correlates with decreased VEGF and increased interferon-γ .
- Bevacizumab : Suppresses circulating VEGF-A but elevates placental growth factor (PlGF) .
Pharmacokinetics and Drug Interactions
Properties
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXANHHBCGMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954809 | |
Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-40-5 | |
Record name | Telatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telatinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.